molecular formula C20H23ClFN3O B12770993 N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride CAS No. 189805-93-4

N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride

Cat. No.: B12770993
CAS No.: 189805-93-4
M. Wt: 375.9 g/mol
InChI Key: VUBBZBNASUWEBO-UHFFFAOYSA-N
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Description

N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring, a dimethylaminoethyl side chain, and a fluorobenzamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride typically involves multiple steps, including the formation of the indole ring, the introduction of the dimethylaminoethyl side chain, and the attachment of the fluorobenzamide group. Common reagents used in these reactions include dimethylamine, ethyl iodide, and fluorobenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride is unique due to its combination of an indole ring, a dimethylaminoethyl side chain, and a fluorobenzamide group. This unique structure imparts specific chemical and biological properties, making it suitable for a wide range of applications. Its ability to form stable hydrochloride salts further enhances its solubility and stability, distinguishing it from other similar compounds .

Properties

CAS No.

189805-93-4

Molecular Formula

C20H23ClFN3O

Molecular Weight

375.9 g/mol

IUPAC Name

N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride

InChI

InChI=1S/C20H22FN3O.ClH/c1-13-17(10-11-24(2)3)18-12-16(8-9-19(18)22-13)23-20(25)14-4-6-15(21)7-5-14;/h4-9,12,22H,10-11H2,1-3H3,(H,23,25);1H

InChI Key

VUBBZBNASUWEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)CCN(C)C.Cl

Origin of Product

United States

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